molecular formula C16H15N3OS B2871120 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863588-42-5

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

Cat. No. B2871120
CAS RN: 863588-42-5
M. Wt: 297.38
InChI Key: DIEZWCAJEOKNKM-UHFFFAOYSA-N
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Description

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity, with an IC50 of 3.6 nm .


Synthesis Analysis

This compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the use of hydrazonoyl halides and 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .


Molecular Structure Analysis

The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been reported .


Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .

Scientific Research Applications

Antioxidant Activity

Thiazolo[5,4-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

These compounds have also been reported to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, which makes them potentially useful in the treatment of infectious diseases.

Herbicidal Activity

Thiazolo[5,4-b]pyridines have been identified as having herbicidal activity . This suggests they could be used in the development of new herbicides for controlling unwanted vegetation.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antifungal Activity

Thiazolo[5,4-b]pyridines have been reported to have antifungal properties . This suggests they could be used in the treatment of fungal infections.

Antitumor Activity

These compounds have been identified as having antitumor activity . This means they could potentially be used in the treatment of cancer.

Phosphoinositide 3-Kinase Inhibitory Activity

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is an enzyme that’s involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes PI3K inhibitors potentially useful in cancer treatment.

Fluorescence Properties

Thiazole-based compounds have been found to exhibit ligand-centered fluorescence . This property could be exploited in the development of new fluorescent materials for use in various applications, such as bioimaging or optoelectronics.

Future Directions

The potent PI3K inhibitory activity of this compound suggests its potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZWCAJEOKNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

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